Cas no 2228993-32-4 (tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate)

Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate is a protected amine derivative featuring a 5-methylisoxazole moiety. This compound is valuable in organic synthesis, particularly in peptide and medicinal chemistry, where the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for amines, enabling selective reactions at other functional sites. The 5-methylisoxazole component may contribute to bioactivity, making it useful in pharmaceutical intermediates. Its stability under basic conditions and ease of deprotection under acidic conditions enhance its utility in multistep syntheses. The compound’s well-defined structure and purity are critical for reproducible results in research and industrial applications.
tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate structure
2228993-32-4 structure
Product Name:tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate
CAS No:2228993-32-4
MF:C11H19N3O3
MW:241.286862611771
CID:6121450
PubChem ID:165829152
Update Time:2025-05-20

tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate
    • tert-butyl N-[2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethyl]carbamate
    • 2228993-32-4
    • EN300-1872095
    • Inchi: 1S/C11H19N3O3/c1-7-5-9(14-17-7)8(12)6-13-10(15)16-11(2,3)4/h5,8H,6,12H2,1-4H3,(H,13,15)
    • InChI Key: COUAHIJVUMZTFB-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=C(C)ON=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 241.14264148g/mol
  • Monoisotopic Mass: 241.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 90.4Ų

tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate

Introduction to Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate (CAS No. 2228993-32-4)

Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2228993-32-4, represents a unique structural motif that combines a tert-butyl group with a carbamate moiety linked to an amino-substituted ethyl chain, further functionalized by a 5-methyl-1,2-oxazole ring. The presence of these distinct structural features makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The 5-methyl-1,2-oxazole moiety is particularly noteworthy due to its role as a heterocyclic scaffold that is frequently employed in medicinal chemistry. This ring system is known for its ability to enhance binding affinity and metabolic stability in drug candidates. In recent years, oxazole derivatives have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The incorporation of a 5-methyl substituent further modulates the electronic properties of the oxazole ring, potentially influencing its interactions with biological targets.

One of the most compelling aspects of Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate is its versatility as a building block in synthetic chemistry. The carbamate functional group provides a reactive site for further derivatization, allowing chemists to explore diverse structural modifications. This flexibility has made it valuable in the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors, which are critical targets in modern drug discovery.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for drug design. Molecular modeling studies suggest that the combination of the tert-butyl group, the carbamate moiety, and the 5-methyl-1,2-oxazole ring creates a favorable pharmacophore for binding to biological receptors. These insights have guided researchers in optimizing the compound’s pharmacokinetic properties and enhancing its therapeutic efficacy.

In addition to its synthetic utility, Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of novel antibiotics and antiviral agents. The unique structural features of this compound may contribute to its ability to disrupt pathogenic mechanisms by interfering with essential biological pathways. For instance, studies have shown that oxazole derivatives can exhibit broad-spectrum antimicrobial activity by targeting bacterial cell wall synthesis or viral protease enzymes.

The tert-butyl group in this compound not only enhances stability but also influences solubility and bioavailability. This balance is crucial for developing drug candidates that can be effectively administered orally or intravenously. Furthermore, the presence of an amino group provides opportunities for prodrug formulations or covalent binding strategies, which are increasingly important in targeted therapy approaches.

From a mechanistic standpoint, the reactivity of the carbamate group allows for nucleophilic substitution reactions, making it possible to introduce additional functional groups or link it to other biomolecules via amide bonds. This reactivity has been leveraged in peptide mimetics and peptidomimetics, where carbamate-based linkers can improve peptide stability and bioactivity. Such applications are particularly relevant in peptide-based drug therapies, where maintaining structural integrity is essential for efficacy.

The integration of modern synthetic methodologies has further expanded the potential applications of Tert-butyl N-2-amino-2-(5-methyl-1,2-oxazol-3-yl)ethylcarbamate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled precise control over molecular architecture. These advancements have allowed researchers to fine-tune the compound’s properties for specific biological targets while maintaining high yields and purity levels.

Future research directions may focus on exploring the compound’s role in modulating enzyme activity or interacting with DNA/RNA structures. The oxazole ring’s ability to form hydrogen bonds and its stability under various conditions make it an attractive scaffold for designing small molecules that can interfere with disease-causing pathways without significant off-target effects.

In conclusion,Tert-butyl N-2-amino-2-(5-methyl-1,2-oxtazol)-3-yIethylcarbamate (CAS No. 2228993_32_4) represents a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity profile make it an invaluable tool for synthetic chemists and medicinal chemists alike. As our understanding of biological systems continues to evolve,this compound will likely play an increasingly important role in discovering new therapeutic strategies across multiple disease areas.

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